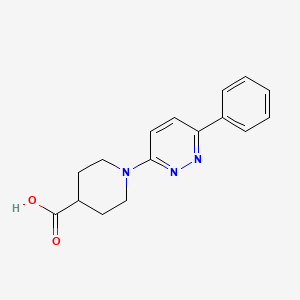

1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(21)13-8-10-19(11-9-13)15-7-6-14(17-18-15)12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZRXFHPBCBONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the phenylpyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the carboxylic acid group

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism by which 1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis categorizes structurally related compounds based on modifications to the pyridazine/pyrimidine core, substituent variations, and pharmacological implications.

Pyridazine-Based Analogs with Aromatic Substituents

a) 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic Acid

- Structure : A 3-methylphenyl group replaces the phenyl ring at the pyridazine 6-position.

- Properties: Molecular formula: C₁₇H₁₉N₃O₂; Molecular weight: 297.35 g/mol .

- Significance: Methyl substitutions are common in optimizing pharmacokinetics, as seen in prodrug strategies for amino acid derivatives .

b) 1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic Acid

Pyrimidine-Based Analogs

a) 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid

- Structure : Pyrimidine (two opposing nitrogen atoms) replaces pyridazine, with a methoxy group at the 6-position.

- Properties :

- Significance : Pyrimidine cores are utilized in kinase inhibitors (e.g., imatinib), suggesting divergent target profiles compared to pyridazine derivatives .

b) 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic Acid

- Structure: Diethylamino group at the pyrimidine 6-position.

- Properties: CAS: 1353946-91-4; Molecular formula: C₁₂H₁₉N₃O₂ .

- Significance: Amino-substituted pyrimidines are common in antiviral and anticancer agents, indicating possible therapeutic overlap .

Substituent Effects on Physicochemical Properties

*Calculated based on molecular formula C₁₆H₁₅N₃O₂.

Biological Activity

1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring connected to a phenylpyridazine moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, making it a subject of interest in drug development.

This compound is believed to exert its effects through several mechanisms:

- GABA Uptake Inhibition : Similar compounds have been shown to inhibit GABA (γ-aminobutyric acid) uptake, which may contribute to neuropharmacological effects.

- Receptor Binding : The compound interacts with various receptors, potentially modulating neurotransmitter systems involved in mood regulation, cognition, and pain perception.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines.

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis.

- Neuroprotective Properties : Its ability to modulate GABAergic transmission hints at possible neuroprotective effects against neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Neuroprotective | Modulates GABA uptake; potential protective effects |

Case Studies

-

Anticancer Study :

- A study evaluated the effects of this compound on human cancer cell lines. The compound demonstrated significant inhibition of cell growth at concentrations ranging from 10 µM to 50 µM, indicating its potential as an anticancer agent.

-

Neuropharmacological Assessment :

- Research involving animal models showed that administration of the compound resulted in improved cognitive function in tasks requiring memory retention. This suggests a role in enhancing cognitive performance via GABA modulation.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic Acid | Chlorine atom substitution | Antimicrobial properties |

| 1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic Acid | Methyl group addition | Enhanced anti-inflammatory effects |

Q & A

Q. Advanced

- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., –Cl, –OCH₃) at the 6-phenyl position.

- In vitro testing : Assess binding affinity (e.g., IC₅₀ in enzyme inhibition assays) and solubility (via shake-flask method).

- Computational docking : Use AutoDock or Schrödinger to predict interactions with target proteins (e.g., kinases or GPCRs). Correlate docking scores with experimental activity to prioritize analogs .

Critical parameters for crystallization purity

Q. Basic

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and polarity.

- Temperature gradient : Slow cooling from reflux to room temperature reduces impurities.

- Seeding : Introduce pure crystal seeds to control nucleation. Monitor via powder XRD to confirm crystallinity .

In silico prediction of enzymatic binding affinity

Q. Advanced

- Molecular docking : Tools like Glide (Schrödinger) or AutoDock Vina predict binding poses and affinity scores.

- Binding free energy calculations : Use MM-GBSA or MM-PBSA to refine predictions.

- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with catalytic residues) .

Evaluating thermal stability for storage conditions

Q. Advanced

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points).

- Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Validating biological target specificity

Q. Advanced

- Selectivity panels : Screen against related targets (e.g., kinase families or GPCR subtypes).

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.

- CRISPR knockouts : Validate target dependency in disease models .

Scaling up synthesis while maintaining yield

Q. Advanced

- Flow chemistry : Improves heat/mass transfer for exothermic steps.

- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, residence time).

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.